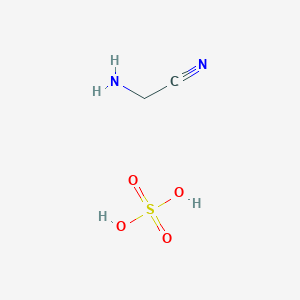

Aminoacetonitrile bisulfate

概要

説明

Aminoacetonitrile bisulfate (CAS: 151-63-3; molecular formula: C₂H₆N₂O₄S) is a bisulfate salt of aminoacetonitrile, characterized by its crystalline structure and a melting point of 123–125°C . It is widely employed in organic synthesis as a reagent for introducing aminoacetonitrile groups, particularly in the formation of pyrrole precursors. For example, it reacts with enamines under basic conditions to yield intermediates for pharmaceutical compounds like 9-deazaadenine analogs . Its role in Strecker synthesis—a pathway relevant to prebiotic chemistry—highlights its significance in forming aminoacetonitrile, a glycine precursor detected in interstellar environments .

This compound is hygroscopic and requires careful handling due to its toxicity (R23/24: toxic by inhalation and skin contact) . Industrially, it is cataloged as a high-purity reagent, with applications spanning peptidic small-molecule synthesis and catalytic cyclization reactions .

準備方法

Condensation Method Using Ammonium Chloride and Formaldehyde

Reaction Mechanism and Process Design

The most extensively documented synthesis involves a two-step condensation-salification sequence using ammonium chloride, formaldehyde, sodium cyanide, and acetic acid . In the first step, stoichiometric quantities of ammonium chloride (NH₄Cl) and formaldehyde (HCHO) undergo Strecker-type condensation in aqueous medium under sub-zero temperatures (−5°C to 0°C). Acetic acid acts as both catalyst and proton donor, facilitating cyanide incorporation from sodium cyanide (NaCN).

The critical molar ratios are:

NH₄Cl : HCHO : CH₃COOH : NaCN = 1 : 1.8–2.2 : 0.6–0.8 : 0.8–1.2 . Deviations beyond these ranges reduce yields due to incomplete imine formation or cyanide hydrolysis. Excess formaldehyde drives the equilibrium toward aminoacetonitrile formation while minimizing dimerization byproducts.

Optimization of Reaction Parameters

Key operational parameters were systematically optimized in patent CN102531960B :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | −5°C to 0°C | Prevents HCN evolution |

| NaCN solution strength | 30–40 wt% | Balances reactivity and viscosity |

| Acetic acid addition | Midway through NaCN dosing | Controls reaction exotherm |

| Post-reaction aging | 1–2 hours at 0°C | Completes crystallization |

Under these conditions, the first step achieves 70–72% molar yield of aminoacetonitrile based on ammonium chloride input .

Salification with Sulfuric Acid-Methanol

The isolated aminoacetonitrile is subsequently treated with a methanolic sulfuric acid solution (≤15 wt% H₂SO₄, ≤1 wt% H₂O) at 30–35°C . Controlled water content prevents nitrile hydrolysis to glycine, while excess methanol acts as a proton scavenger. The bisulfate precipitates at ≤5°C with >95% conversion efficiency .

Representative Protocol (Embodiment 1 ):

-

Step 1 : 53.5g NH₄Cl, 162g 37% formaldehyde, 267.5g H₂O reacted with 140g 35% NaCN and 42g CH₃COOH at 0°C → 48g aminoacetonitrile (67.06% overall yield)

-

Step 2 : 48g intermediate + 726g 10% H₂SO₄/MeOH → 103.3g bisulfate

Glycolonitrile-Ammonia Reaction Method

Alternative Synthetic Pathway

A secondary route employs glycolonitrile (HOCH₂CN) and liquid ammonia, producing aminoacetonitrile through nucleophilic substitution :

2\text{CN} + \text{NH}3 \rightarrow \text{NH}2\text{CH}2\text{CN} + \text{H}_2\text{O}

This method circumvents toxic cyanide handling but requires stringent control over ammonia stoichiometry and temperature. Excess NH₃ (>3 equiv) suppresses oligomerization but complicates product isolation.

Industrial Production Considerations

Large-scale implementations face challenges:

-

Glycolonitrile Stability : Prone to polymerization above −10°C, necessitating cryogenic reactors

-

Ammonia Recovery : Energy-intensive distillation required for NH₃ recycling

-

Byproduct Formation : Up to 12% iminodiacetonitrile (IDAN) forms at >5°C

Despite these limitations, the method achieves 82% isolated yield under optimized conditions :

| Condition | Specification |

|---|---|

| Temperature | −15°C to −5°C |

| NH₃ : Glycolonitrile | 2.5 : 1 molar |

| Reaction Time | 4–6 hours |

Comparative Analysis of Synthesis Methods

Efficiency Metrics

| Metric | NH₄Cl/HCHO Method | Glycolonitrile/NH₃ |

|---|---|---|

| Overall Yield | 67–70% | 78–82% |

| Toxicity Concerns | High (NaCN usage) | Moderate (NH₃ handling) |

| Capital Cost | Low | High (cryogenic setup) |

| Byproduct Formation | <5% | 10–12% |

Process Intensification Strategies

Microwave-Assisted Synthesis : Preliminary studies show 30% reduction in reaction time for the NH₄Cl/HCHO route when using pulsed microwave heating (100 W, 2.45 GHz) .

Continuous Flow Systems : Glycolonitrile ammonolysis in microreactors improves temperature control, reducing IDAN formation to <3% .

化学反応の分析

Hydrolysis Reactions

Aminoacetonitrile bisulfate undergoes acid- or base-catalyzed hydrolysis to yield glycine (aminoacetic acid). The reaction mechanism involves nucleophilic attack by water on the nitrile group, followed by proton transfer and sulfate elimination :

Key conditions and outcomes :

-

Catalysts : Hydrochloric acid or sodium hydroxide accelerates the reaction.

-

Temperature : Optimal yields occur at 80–100°C.

-

Byproducts : Ammonium bisulfate forms as a water-soluble byproduct .

Nucleophilic Substitution Reactions

The amino group facilitates substitution reactions with electrophilic agents. A notable example involves coupling with carboxylic acid derivatives to form amides. In a study, this compound reacted with 4-octylbenzoic acid under peptide-coupling conditions :

Experimental parameters :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 4-Octylbenzoic acid | Dichloromethane | 0–25°C | 30–40% |

Steric hindrance from bulky substituents (e.g., cyclopropyl groups) reduces reaction efficiency .

Cyclization Reactions

This compound serves as a precursor for nitrogen-containing heterocycles. In a patented synthesis of 2-aminopyrazines, the compound reacts with α-chloro oximes under acidic conditions :

-

Initial step : Formation of hydroxyimino-substituted intermediate:

-

Cyclization : Treatment with polyphosphoric acid (PPA) at 80–85°C induces ring closure .

Critical factors :

-

Acid catalyst : Polyphosphoric acid enhances electrophilicity at the nitrile carbon.

-

Temperature control : Exothermic reactions require gradual reagent addition to prevent decomposition .

Thermal Decomposition

Under elevated temperatures (>200°C) or prolonged heating, this compound decomposes into hazardous gases :

Safety considerations :

-

Primary hazards : Cyanide, sulfur oxides, and nitrogen oxides.

-

Mitigation : Conduct reactions in fume hoods with gas scrubbers .

Comparative Reaction Data Table

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate, with sulfate acting as a leaving group .

-

Substitution : The amino group’s nucleophilicity drives reactivity, though steric effects limit efficiency with bulky substrates .

-

Cyclization : Acidic conditions polarize the nitrile group, facilitating intramolecular attack by the amino group .

科学的研究の応用

Chemical Synthesis

Building Block for Heterocycles

AAB is primarily utilized as a precursor in the synthesis of nitrogen-containing heterocycles. These compounds are crucial in pharmaceuticals and agrochemicals due to their biological activity. The ability to form stable salts with acids enhances the stability and usability of AAB in synthetic routes.

Key Reactions Involving AAB

- Hydrolysis : AAB can be hydrolyzed to produce glycine, a fundamental amino acid essential for protein synthesis.

- Nucleophilic Substitution : The amino group in AAB allows it to participate in nucleophilic substitution reactions, making it versatile for creating various derivatives.

| Reaction Type | Major Product | Conditions Required |

|---|---|---|

| Hydrolysis | Glycine | Water, Acid catalyst |

| Nucleophilic Substitution | Various derivatives | Mild conditions with suitable nucleophiles |

Biological Applications

Antihelmintic Properties

Research indicates that derivatives of AAB exhibit potential as antihelmintics. These compounds act as nematode-specific acetylcholine agonists, causing paralysis in nematodes. This mechanism leads to the rapid expulsion of parasites from the host, making AAB derivatives promising candidates for developing new antiparasitic drugs.

Case Study: Nematode Paralysis

In studies involving nematodes, AAB derivatives were shown to bind effectively to acetylcholine receptors, leading to spastic paralysis. This finding highlights the potential use of AAB in veterinary medicine and agricultural pest control.

Medicinal Chemistry

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of AAB in treating various diseases. Its role as a precursor for biologically active compounds positions it as a candidate for drug development.

Example of Research Findings

A study demonstrated that modifications of AAB could enhance its efficacy against specific cancer cell lines. The introduction of different functional groups allowed for improved interaction with cellular targets, leading to increased cytotoxicity against cancer cells.

Industrial Applications

Aminoacetonitrile bisulfate is also employed in the production of various chemical intermediates and fine chemicals. Its stability and reactivity make it suitable for industrial applications, including:

- Synthesis of agrochemicals

- Development of specialty chemicals

- Use as a catalyst in organic reactions

作用機序

The mechanism of action of aminoacetonitrile bisulfate, particularly its derivatives, involves acting as nematode-specific acetylcholine agonists. These compounds bind to acetylcholine receptors in nematodes, causing a spastic paralysis that leads to the rapid expulsion of the parasites from the host . The molecular targets include acetylcholine receptors, and the pathways involved are related to neurotransmission and muscle contraction.

類似化合物との比較

Comparison with Similar Bisulfate Compounds

Potassium Bisulfate (KHSO₄)

- Chemical Role : Primarily used as an acidic catalyst in industrial scrubbers for ammonia (NH₃) capture.

- Performance: At high air flow rates (15,981 m³/h), KHSO₄ outperforms NaHSO₄, HCl, HNO₃, and H₃PO₄ in NH₃ removal efficiency due to its stable pH control and resistance to forming surface-deposited oxides (unlike Fe/Al compounds) . At 10,367 m³/h, KHSO₄ matches Al compounds and FeCl₃ in efficiency .

Ammonium Bisulfate (NH₄HSO₄)

- Chemical Role : Used in aerosol chemistry and as a buffering agent.

- Performance: Exhibits hygroscopicity and decomposes upon heating to release sulfur oxides, limiting its use in high-temperature reactions . Unlike aminoacetonitrile bisulfate, NH₄HSO₄’s dissociation (pKa₂ ≈ 2.0) is minimally affected by organic compounds, making it less reactive in peptide coupling .

- Applications: Predominantly in atmospheric studies and fire retardants, contrasting with this compound’s niche in heterocyclic synthesis .

Sodium Bisulfate (NaHSO₄)

- Chemical Role : Acidulant in industrial cleaning and pH adjustment.

- Performance: Less effective than KHSO₄ in NH₃ scrubbers at high flow rates (15,981 m³/h), likely due to slower proton release kinetics . Not documented in organic synthesis contexts, unlike this compound.

Comparative Data Table

生物活性

Aminoacetonitrile bisulfate (AAB) is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of AAB, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a nitrile derivative with the following chemical structure:

- Chemical Formula : C₂H₆N₂O₄S

- Molecular Weight : 138.14 g/mol

This compound is characterized by its amino group, which plays a crucial role in its reactivity and biological interactions.

AAB exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been identified as a "warhead" in the design of protease inhibitors. The aminoacetonitrile moiety allows for reversible covalent binding to the active site of cysteine or serine residues in proteases, enhancing selectivity and efficacy against target enzymes.

Key Mechanisms:

- Protease Inhibition : AAB derivatives have been shown to inhibit cathepsin L, a cysteine protease involved in cancer progression and metastasis. This inhibition is significant for developing anti-cancer therapies .

- Cellular Uptake : Studies indicate that modifications to the hydrophobicity of AAB derivatives can influence their cellular uptake and subsequent biological response. Hydrophilic modifications enhance penetration into cells, leading to increased mitochondrial damage and apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Anticancer Research : In a study focused on ovarian cancer cells, AAB derivatives were shown to significantly increase mitochondrial reactive oxygen species (ROS) levels, leading to DNA damage and apoptosis. This highlights the compound's potential as a therapeutic agent for resistant cancer types .

- Protease Inhibition Development : Research aimed at optimizing dipeptidic inhibitors demonstrated that incorporating the aminoacetonitrile group into small molecules significantly improved their selectivity against human cathepsin L while maintaining low off-target effects. This positions AAB as a valuable scaffold in drug design .

特性

IUPAC Name |

2-aminoacetonitrile;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGIXCPOLMWQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5466-22-8, 151-63-3 | |

| Record name | Acetonitrile, 2-amino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-amino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90164685 | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-63-3, 5466-22-8 | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetonitrile sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile bisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XA82HGQ1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。